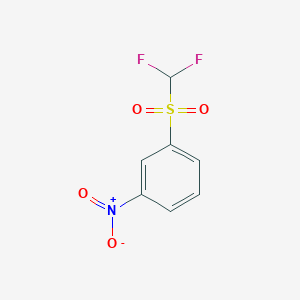
1-二氟甲磺酰-3-硝基苯
描述
1-Difluoromethanesulfonyl-3-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO4S and a molecular weight of 237.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Difluoromethanesulfonyl-3-nitrobenzene consists of a benzene ring substituted with a nitro group (NO2) and a difluoromethanesulfonyl group (CF2SO2). The InChI code for this compound is 1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4,7H .Physical And Chemical Properties Analysis
1-Difluoromethanesulfonyl-3-nitrobenzene is a powder with a melting point of 76-77°C . It has a molecular weight of 237.18 . More specific physical and chemical properties are not available in the sources I found.科学研究应用
环化机理
- Austin 和 Ridd (1993) 的研究探讨了 1-乙基-2-硝基苯的环化,提供了对相关化合物中分子内氢转移机理的见解,这可能与涉及 1-二氟甲磺酰-3-硝基苯的反应相关 (Austin 和 Ridd,1993)。
路易斯酸催化
- Ishihara 等人(1996 年)证明了三氟甲磺酸钬作为高活性路易斯酸催化剂。这项研究对于理解相关化合物(如 1-二氟甲磺酰-3-硝基苯)在类似条件下的行为非常重要 (Ishihara 等,1996)。
硝基芳香族化合物的な光物理和光化学
- Giussani 和 Worth (2017) 提供了对硝基苯等硝基芳香族化合物的复杂光物理和光化学的见解,这些化合物与 1-二氟甲磺酰-3-硝基苯密切相关。了解这些特性对于在光化学过程中的应用至关重要 (Giussani 和 Worth,2017)。
电化学还原
- Silvester 等人(2006 年)研究了硝基苯和 4-硝基苯酚的电化学还原,这可以深入了解 1-二氟甲磺酰-3-硝基苯在各种应用中的电化学行为 (Silvester 等,2006)。
碘化体系的反应性和区域选择性
- Chaikovskii、Filimonov 和 Funk (2009) 评估了碘化体系的反应性和区域选择性,这可能与 1-二氟甲磺酰-3-硝基苯等化合物的反应模式有关 (Chaikovskii、Filimonov 和 Funk,2009)。
作用机制
Target of Action
It is known that nitrobenzene compounds often interact with various enzymes and proteins within the cell
Mode of Action
Nitrobenzene compounds are known to undergo various chemical transformations, which could potentially affect their interaction with cellular targets . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Nitrobenzene compounds can influence various biochemical processes, potentially affecting multiple pathways
Result of Action
Nitrobenzene compounds can have various effects at the molecular and cellular levels, depending on their specific interactions with cellular targets . More research is required to understand the specific effects of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Difluoromethanesulfonyl-3-nitrobenzene
生化分析
Biochemical Properties
1-Difluoromethanesulfonyl-3-nitrobenzene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The nitro group (NO2) and the difluoromethanesulfonyl group (CF2SO2) in its structure are crucial for its reactivity . These functional groups allow the compound to participate in redox reactions and potentially inhibit or activate specific enzymes. For instance, nitrobenzene nitroreductase is an enzyme that catalyzes the reduction of nitrobenzene derivatives, which could include 1-Difluoromethanesulfonyl-3-nitrobenzene .
Cellular Effects
1-Difluoromethanesulfonyl-3-nitrobenzene affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the phosphorylation states of signaling molecules, thereby affecting downstream signaling pathways. Additionally, its impact on gene expression can result in the upregulation or downregulation of specific genes, influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of 1-Difluoromethanesulfonyl-3-nitrobenzene involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, the nitro group in its structure can undergo reduction, forming reactive intermediates that can interact with cellular components. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Difluoromethanesulfonyl-3-nitrobenzene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable at room temperature, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including potential cytotoxicity or changes in metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Difluoromethanesulfonyl-3-nitrobenzene vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including potential organ damage or disruption of normal metabolic processes .
Metabolic Pathways
1-Difluoromethanesulfonyl-3-nitrobenzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. The nitro group in its structure can undergo reduction, forming intermediates that participate in further metabolic reactions. These reactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 1-Difluoromethanesulfonyl-3-nitrobenzene within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and overall function .
Subcellular Localization
1-Difluoromethanesulfonyl-3-nitrobenzene exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical properties .
属性
IUPAC Name |
1-(difluoromethylsulfonyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNYWOHIGKHWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781924 | |
| Record name | 1-(Difluoromethanesulfonyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24906-73-8 | |
| Record name | 1-(Difluoromethanesulfonyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1445643.png)
![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)
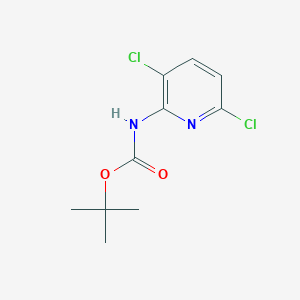
![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1445649.png)

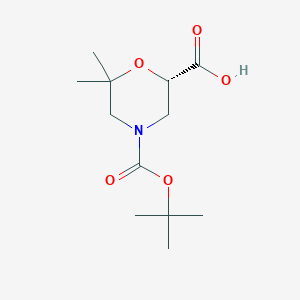

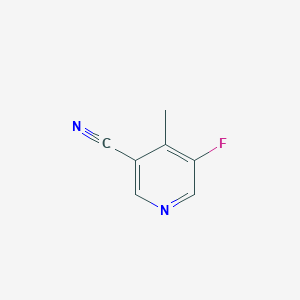
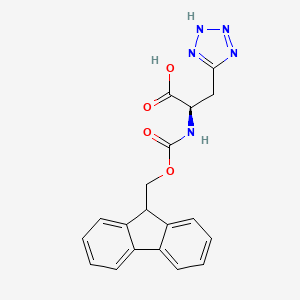
![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1445657.png)

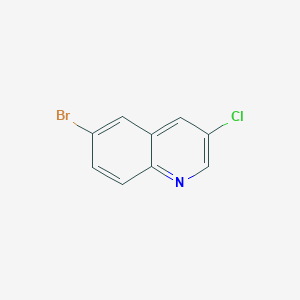
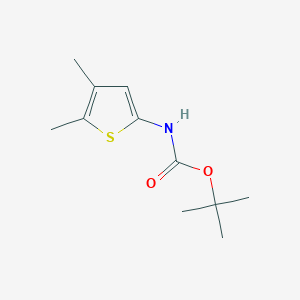
![1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid](/img/structure/B1445662.png)